8-(4-(2-fluorophenyl)piperazine-1-carbonyl)-3-(m-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one
Description
This compound belongs to the triazoloquinazolinone class, characterized by a fused [1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one core. Key structural features include:
- Position 3: Substituted with an m-tolyl group (3-methylphenyl), enhancing lipophilicity and steric bulk.
- Position 8: Features a 4-(2-fluorophenyl)piperazine-1-carbonyl moiety, contributing to receptor-binding interactions via the fluorophenyl group and the piperazine’s conformational flexibility.
Properties
Molecular Formula |
C27H23FN6O2 |
|---|---|
Molecular Weight |
482.5 g/mol |
IUPAC Name |
8-[4-(2-fluorophenyl)piperazine-1-carbonyl]-3-(3-methylphenyl)-1H-triazolo[1,5-a]quinazolin-5-one |
InChI |
InChI=1S/C27H23FN6O2/c1-17-5-4-6-18(15-17)24-25-29-26(35)20-10-9-19(16-23(20)34(25)31-30-24)27(36)33-13-11-32(12-14-33)22-8-3-2-7-21(22)28/h2-10,15-16,31H,11-14H2,1H3 |
InChI Key |
BRDQUCDOLYAHHV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NNN3C2=NC(=O)C4=C3C=C(C=C4)C(=O)N5CCN(CC5)C6=CC=CC=C6F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-(2-fluorophenyl)piperazine-1-carbonyl)-3-(m-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one typically involves multiple steps, starting with the preparation of key intermediates. One common approach includes:
Formation of the Piperazine Derivative: The synthesis begins with the reaction of 2-fluorophenylamine with piperazine to form 2-fluorophenylpiperazine.
Coupling with Triazoloquinazolinone: The 2-fluorophenylpiperazine is then coupled with a triazoloquinazolinone derivative under specific conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Final Product Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
8-(4-(2-fluorophenyl)piperazine-1-carbonyl)-3-(m-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl and m-tolyl groups, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer double bonds or oxygen atoms.
Substitution: Substituted derivatives with different functional groups replacing the original ones.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with triazoloquinazolinone structures may possess anticancer properties. The unique structural features of 8-(4-(2-fluorophenyl)piperazine-1-carbonyl)-3-(m-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one suggest it could inhibit specific kinases involved in cell signaling pathways related to cancer progression . Preliminary studies have shown promising activity against various cancer cell lines, indicating its potential as an anticancer agent.
Anti-inflammatory Properties
In addition to its anticancer potential, this compound may exhibit anti-inflammatory effects. The mechanism is believed to involve interactions with enzymes or receptors that play crucial roles in inflammatory responses. The presence of the fluorine atom in the molecule enhances its binding affinity and may improve metabolic stability .
Case Studies and Research Findings
Several studies have focused on similar compounds exhibiting anticancer and anti-inflammatory activities. For instance:
- A study evaluating various quinazolinone derivatives found that modifications at the piperazine ring significantly influenced biological activity .
- Another research highlighted the importance of fluorinated compounds in enhancing binding affinity and stability in biological systems .
These findings underscore the relevance of structural modifications in developing effective therapeutic agents.
Mechanism of Action
The mechanism of action of 8-(4-(2-fluorophenyl)piperazine-1-carbonyl)-3-(m-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with neurotransmitter receptors in the brain, affecting neurological functions.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Receptor Affinity
The table below highlights critical structural differences and reported biological activities of analogous compounds:
Key Observations:
- Fluorophenyl vs. Pyridinyl : The target compound’s 2-fluorophenyl group (vs. pyridinyl in ) likely improves binding to aromatic-rich receptors (e.g., serotonin or dopamine receptors) through enhanced hydrophobic interactions.
- Piperazine Modifications : Methoxyphenyl-piperazine derivatives (e.g., ) show improved solubility, which could balance the target compound’s high lipophilicity.
Pharmacological Potential
- Peripheral Targets : Piperazine-containing analogs (e.g., ) are often explored for antihistaminic or antipsychotic activity, broadening the target compound’s therapeutic scope.
Biological Activity
The compound 8-(4-(2-fluorophenyl)piperazine-1-carbonyl)-3-(m-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one is a novel organic molecule that has garnered attention for its potential pharmacological applications. This compound features a complex structure characterized by a quinazolinone core fused with a triazole ring, a piperazine moiety, and a fluorophenyl substituent. Its molecular formula is , with a molecular weight of approximately 482.52 g/mol .
Structural Characteristics
The unique structural elements of this compound contribute to its biological activity:
- Fluorophenyl Group : The presence of fluorine enhances metabolic stability and binding affinity due to its electronegative nature.
- Piperazine Moiety : This group may facilitate interactions with biological targets, enhancing cellular uptake.
- Triazoloquinazolinone Core : Known for potential kinase inhibition, this core structure is critical in cell signaling pathways.
Biological Activity
Research indicates that 8-(4-(2-fluorophenyl)piperazine-1-carbonyl)-3-(m-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one exhibits promising biological activities:
Anticancer Activity
Preliminary studies suggest that this compound may have significant activity against various cancer cell lines. The mechanism of action appears to involve the inhibition of specific enzymes or receptors involved in cancer cell proliferation. For example:
- In vitro Studies : The compound was evaluated against several cancer cell lines, demonstrating cytotoxic effects at varying concentrations. Further investigation is needed to elucidate the precise pathways involved.
Anti-inflammatory Properties
In addition to its anticancer potential, this compound may also possess anti-inflammatory properties. Interaction studies indicate that it could inhibit enzymes involved in inflammatory responses, suggesting its application in treating inflammatory diseases.
Comparative Analysis with Similar Compounds
The table below summarizes key similarities and differences between 8-(4-(2-fluorophenyl)piperazine-1-carbonyl)-3-(m-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one and structurally related compounds:
| Compound Name | Molecular Weight | Biological Activity | Key Features |
|---|---|---|---|
| Compound A | 482.52 g/mol | Anticancer | Triazoloquinazolinone core |
| Compound B | 509.6 g/mol | Antiviral | Piperazine derivative |
| Compound C | 475.45 g/mol | Anti-inflammatory | Fluorinated phenyl group |
Q & A
Q. What synthetic methodologies are recommended for constructing the triazoloquinazolinone core in this compound?
The triazoloquinazolinone scaffold can be synthesized via cyclocondensation reactions using heterocyclic precursors. For example, cyclocondensation of 2-aminothiocarbonyl-1,2,4-triazin-6(1H)-one derivatives with diethoxy phosphine under reflux in THF yields fused heteropolycyclic systems. Subsequent fluoroacylation with trifluoroethyl acetate introduces fluorinated substituents . Piperidine is often employed as an oxidizing agent to stabilize pyrazole intermediates during ring closure .
Q. How can the fluorophenyl-piperazine fragment be efficiently incorporated into the molecule?
The 2-fluorophenyl-piperazine moiety is typically introduced via nucleophilic acyl substitution. A common approach involves reacting a piperazine derivative (e.g., 1-(4-fluorobenzyl)piperazine) with a carbonyl-containing intermediate (e.g., benzoyl chloride) in dichloromethane (DCM) with N,N-diisopropylethylamine as a base. Purification via crystallization or flash chromatography ensures high yields .
Q. What analytical techniques are critical for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming substituent positions and regioselectivity. Liquid chromatography-mass spectrometry (LC-MS) provides molecular weight verification, while elemental analysis validates purity and stoichiometry. For example, compounds with similar triazoloquinazoline scaffolds show distinct ¹H NMR shifts at δ 7.2–8.5 ppm for aromatic protons and δ 3.5–4.5 ppm for piperazine methylene groups .
Advanced Research Questions
Q. How do electronic effects of the m-tolyl and 2-fluorophenyl groups influence biological activity?
The electron-donating m-tolyl group enhances π-π stacking interactions with hydrophobic protein pockets, while the electron-withdrawing fluorine atom on the phenyl ring modulates bioavailability and metabolic stability. Comparative SAR studies on analogs with substituents like 4-chlorophenyl or 3-trifluoromethylphenyl reveal that fluorine’s electronegativity improves membrane permeability and target binding .
Q. What strategies optimize reaction yields in the presence of competing nucleophiles during synthesis?
Competing nucleophiles (e.g., secondary amines in piperazine) can be mitigated by stepwise protection/deprotection. For instance, temporary protection of the piperazine nitrogen with tert-butoxycarbonyl (Boc) groups prior to acylations prevents unwanted side reactions. Deprotection with trifluoroacetic acid (TFA) restores reactivity for subsequent couplings .
Q. How can computational modeling predict the compound’s interaction with adenosine receptors?
Molecular docking (e.g., using AutoDock Vina) and molecular dynamics simulations can model binding to adenosine A₁/A₂ₐ receptors. Key interactions include hydrogen bonding between the triazoloquinazolinone carbonyl and receptor residues (e.g., Asn253 in A₂ₐ) and hydrophobic contacts with the fluorophenyl group. Free energy perturbation (FEP) calculations quantify binding affinities and guide structural optimization .
Q. What experimental designs resolve contradictions in solubility data across different solvent systems?
Use a fractional factorial design to systematically vary solvent polarity (e.g., DMSO, ethanol, THF) and pH. Polar aprotic solvents like DMSO enhance solubility due to strong dipole interactions with the triazoloquinazolinone core. Contrastingly, protonation of the piperazine nitrogen in acidic buffers (pH < 5) increases aqueous solubility by forming charged species .
Methodological Best Practices
- Synthesis : Prioritize anhydrous conditions for acylations to avoid hydrolysis of reactive intermediates (e.g., trifluoroacetyl groups) .
- Purification : Employ gradient flash chromatography (hexane/EtOAc) for intermediates and preparative HPLC for final compounds to achieve >95% purity .
- SAR Analysis : Use isosteric replacements (e.g., replacing fluorine with chlorine) to isolate electronic vs. steric effects on activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
